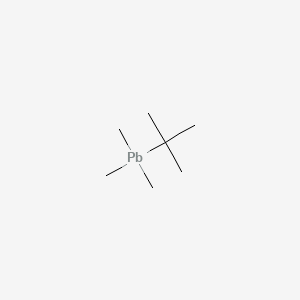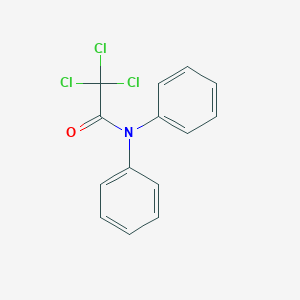
Plumbane, (1,1-dimethylethyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a lead atom bonded to a tert-butyl group and three methyl groups.
準備方法
The synthesis of Plumbane, (1,1-dimethylethyl)trimethyl- typically involves the reaction of lead(IV) chloride with tert-butylmagnesium chloride and methylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The reaction can be represented as follows:
PbCl4+(CH3)3C-MgCl+3CH3MgCl→(CH3)3C-Pb(CH3)3+4MgCl2
化学反応の分析
Plumbane, (1,1-dimethylethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The lead-carbon bonds in Plumbane, (1,1-dimethylethyl)trimethyl- can be substituted by other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Plumbane, (1,1-dimethylethyl)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organolead compounds.
Biology: Research into the biological effects of organolead compounds often involves this compound due to its well-defined structure.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may involve this compound.
Industry: Its applications in industry are limited due to the toxicity of lead, but it may be used in specialized chemical processes.
作用機序
The mechanism by which Plumbane, (1,1-dimethylethyl)trimethyl- exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes, interference with cellular signaling pathways, and damage to cellular structures.
類似化合物との比較
Plumbane, (1,1-dimethylethyl)trimethyl- can be compared with other organolead compounds such as:
Tetramethyllead (TML): Similar in structure but with four methyl groups instead of a tert-butyl group.
Tetraethyllead (TEL): Contains four ethyl groups and was historically used as an anti-knock agent in gasoline.
Trimethyllead chloride: Similar but with a chloride substituent instead of a tert-butyl group.
The uniqueness of Plumbane, (1,1-dimethylethyl)trimethyl- lies in its specific combination of a tert-butyl group and three methyl groups, which influences its reactivity and applications.
特性
CAS番号 |
32997-03-8 |
|---|---|
分子式 |
C7H18Pb |
分子量 |
309 g/mol |
IUPAC名 |
tert-butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChIキー |
JHTNLGMYIYXAEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Pb](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)




![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
